N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
Description
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a piperidine ring at position 2, a methyl group at position 6, and a benzenesulfonamide moiety connected via a methylene bridge. Sulfonamides are renowned for their broad pharmacological activities, including antibacterial, antidiabetic, and antitumor properties . The pyrimidine scaffold enhances metabolic stability and facilitates interactions with biological targets, such as enzymes and receptors.
Properties
IUPAC Name |
N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-12-15(20-17(19-14)21-10-6-3-7-11-21)13-18-24(22,23)16-8-4-2-5-9-16/h2,4-5,8-9,12,18H,3,6-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOHHGCVWTKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Substitution with Piperidine: The piperidine group is introduced via a nucleophilic substitution reaction, where piperidine acts as the nucleophile.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the benzene ring followed by the attachment of the sulfonamide group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry and Antitumor Activity
Recent studies have explored the potential of this compound as an anti-tumor agent. A notable investigation focused on a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), which demonstrated significant inhibitory effects on tumor cell proliferation and migration. The study revealed that PMSA induced ferroptosis—an iron-dependent form of cell death—by targeting the KEAP1-NRF2-GPX4 signaling pathway, which is crucial in cancer cell survival .
Key Findings:
- Inhibition of Tumor Growth: PMSA effectively reduced tumor cell proliferation and colony formation.
- Mechanism of Action: The compound was found to bind to NRF2, inhibiting its activity and leading to increased levels of reactive oxygen species (ROS) in tumor cells.
- Potential for Drug Development: The findings suggest that N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide could serve as a promising candidate for developing new anti-cancer therapies .
Antimicrobial Properties
Another area of application for this compound is its antimicrobial activity. Research has indicated that derivatives of benzenesulfonamide, including those related to this compound, exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that these compounds can inhibit biofilm formation in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
Key Findings:
- Minimum Inhibitory Concentration (MIC) Assays: The compounds demonstrated effective suppression of microbial growth at low concentrations.
- Biofilm Inhibition: The ability to prevent biofilm formation suggests potential applications in treating chronic infections where biofilms are prevalent .
Structural Insights and Synthesis
The synthesis and structural characterization of this compound have been documented in various studies. Understanding the crystal structure and molecular interactions is essential for elucidating its biological activity.
Synthesis Methods:
The compound can be synthesized through multi-step reactions involving pyrimidine derivatives and piperidine moieties. Techniques such as column chromatography and molecular docking have been employed to optimize yields and assess binding affinities .
Case Studies and Experimental Data
Several experimental studies have validated the applications of this compound:
Mechanism of Action
The mechanism of action of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives reported in crystallographic studies. Key comparisons are summarized below:
Table 1: Structural and Crystallographic Comparison
Structural Differences and Implications
In contrast, the methyl group in the target compound reduces steric hindrance and may improve metabolic stability . The sulfanyl bridge in the analog creates a rigid, planar linkage, whereas the methylene bridge in the target compound introduces torsional flexibility, which could influence binding pocket accommodation .
Crystallographic Behavior: The analog forms a triclinic crystal lattice (P-1) with distinct π–π interactions (3.396–3.412 Å) and hydrogen-bonded dimers (N–H⋯N, 2.89–3.03 Å) .
Pharmacological Potential: The analog’s methoxy group may enhance solubility but reduce membrane permeability compared to the target’s methyl group. Both compounds retain the sulfonamide pharmacophore, which is critical for inhibiting folate biosynthesis in bacteria .
Hydrogen Bonding and Conformational Analysis
- Analog () : The piperidine ring adopts a chair conformation, and the sulfonamide group participates in N–H⋯N hydrogen bonds (2.89 Å) to form centrosymmetric dimers. Additional C–H⋯O interactions (2.56–2.64 Å) stabilize crystal packing .
- However, the piperidine and sulfonamide groups retain hydrogen-bonding capacity, suggesting comparable target engagement.
Biological Activity
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyrimidine ring, a piperidine moiety, and a benzenesulfonamide group. Its molecular formula is C15H26N4O, with a molecular weight of approximately 262.401 g/mol. The structural features contribute to its unique interactions with biological targets.
This compound is believed to exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling pathways.
These mechanisms are crucial in understanding the compound's potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, research involving the related compound 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) demonstrated significant inhibition of tumor cell proliferation and migration. The study utilized various assays (MTT, colony formation, and scratch assays) to evaluate these effects:
| Assay Type | Outcome |
|---|---|
| MTT Assay | Inhibition of tumor cell proliferation |
| Colony Formation Assay | Reduced colony formation |
| Scratch Assay | Suppressed tumor cell migration |
The mechanism was linked to the induction of ferroptosis in tumor cells, with PMSA affecting the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant responses .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. While specific data on this compound is limited, similar sulfonamide derivatives have shown promising results against various pathogens. Their mechanisms involve interference with bacterial folate synthesis pathways.
Case Studies and Research Findings
- Study on PMSA : A significant study focused on PMSA's effects on tumor cells revealed that treatment led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating oxidative stress and subsequent ferroptosis induction. The expression levels of key proteins involved in oxidative stress response were also altered .
- Antiparasitic Activity : Another line of research explored the synthesis of conjugates involving benzenesulfonamides and their antiparasitic activity. Although not directly related to this compound, these findings suggest potential broad-spectrum applications for similar compounds .
Q & A
Q. How is N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide synthesized, and what reaction conditions are critical for optimal yield?
Methodological Answer: The synthesis involves nucleophilic substitution and sulfonamide coupling. A brominated pyrimidine intermediate (e.g., 5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl) is reacted with benzenesulfonamide derivatives in the presence of triethylamine (TEA) as a base. Key parameters include:
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 60–80°C under reflux.
- Molar ratios: 1:1.2 (pyrimidine:sulfonamide) to minimize side products.
- Purification: Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7).
Q. Table 1: Representative Synthesis Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Yield | 65–78% | |
| Key Byproduct | Unreacted bromo-pyrimidine |
Q. What crystallographic methods are employed to determine the three-dimensional structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:
Q. Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic (P1) | |
| Unit Cell (Å) | a=13.6081, b=14.5662, c=14.7502 | |
| R-factor | 0.042 | |
| π-π Stacking Distance | 3.396–3.412 Å |
Q. What are the key bond lengths and angles in the crystal structure?
Methodological Answer: Notable features from SC-XRD analysis:
Q. Table 3: Select Bond Parameters
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| S1A–N8A | 1.778 (4) | |
| C21A–C22A–Br2 | 122.6 (3)° | |
| N20A–C21A–C22A | 123.9 (3)° |
Advanced Research Questions
Q. How do structural variations in the pyrimidine ring influence binding affinity to biological targets?
Methodological Answer: Substituents at the pyrimidine 2- and 6-positions modulate interactions with enzymes (e.g., kinases). For example:
- 6-Methyl Group: Enhances hydrophobic interactions in active sites.
- Piperidine Moiety: Facilitates hydrogen bonding via N-atoms (e.g., N–H⋯N interactions in kinases) .
Validation Assays: - In vitro Kinase Inhibition: IC50 determination using ADP-Glo™ assays.
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics .
Q. What computational approaches model the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulates solvation in lipid bilayers (e.g., GROMACS).
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 .
Key Findings: - LogP: Calculated as 2.8 ± 0.3 (experimental: 2.5), indicating moderate lipophilicity .
- Metabolic Stability: CYP3A4-mediated oxidation predicted at the piperidine ring .
Q. How are contradictions between crystallographic and spectroscopic data resolved?
Methodological Answer: Discrepancies (e.g., disordered methoxy groups in SC-XRD vs. sharp NMR peaks) are addressed via:
- Multi-Technique Validation: Pair SC-XRD with solid-state NMR or IR spectroscopy.
- Restraints in Refinement: Apply SHELXL restraints to model partial occupancy .
Example: Methoxy disorder (56.5:43.5 ratio) resolved using anisotropic displacement parameters .
Data Contradiction Analysis
Case Study: Discrepancy in Hydrogen Bonding Patterns
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
